molecular formula C10H10BrNO2 B8369645 5-Bromo-2-methoxymethoxybenzyl cyanide

5-Bromo-2-methoxymethoxybenzyl cyanide

Cat. No.: B8369645
M. Wt: 256.10 g/mol
InChI Key: JCGXRJHCFKSNAD-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxymethoxybenzyl cyanide is a substituted benzyl cyanide derivative featuring a bromine atom at the 5-position and a methoxymethoxy (-OCH2OCH3) group at the 2-position of the benzene ring. The benzyl cyanide core (C6H5CH2CN) confers reactivity typical of nitriles, including hydrolysis under acidic or basic conditions. The bromine substituent enhances molecular weight and may influence electronic properties, while the methoxymethoxy group likely increases solubility in polar organic solvents compared to simpler alkoxy groups.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

2-[5-bromo-2-(methoxymethoxy)phenyl]acetonitrile

InChI

InChI=1S/C10H10BrNO2/c1-13-7-14-10-3-2-9(11)6-8(10)4-5-12/h2-3,6H,4,7H2,1H3

InChI Key

JCGXRJHCFKSNAD-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)Br)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-2-methoxymethoxybenzyl cyanide with two structurally related compounds from the provided evidence, focusing on substituents, functional groups, and inferred properties.

Structural and Functional Group Differences

Compound Name Substituents Functional Group Molecular Formula Molecular Weight (g/mol)
This compound 5-Br, 2-OCH2OCH3 Benzyl cyanide C10H10BrNO3 ~273 (estimated)
5-Bromo-2-methoxyphenethylamine HBr 5-Br, 2-OCH3 Phenethylamine HBr C9H13Br2NO 311.01
5-Bromo-2-chlorobenzohydrazide 5-Br, 2-Cl Benzohydrazide C7H6BrClN2O 249.49
Key Observations:

Substituent Effects: The methoxymethoxy group (-OCH2OCH3) in the target compound introduces greater steric bulk and polarity compared to the simpler methoxy (-OCH3) group in 5-bromo-2-methoxyphenethylamine HBr. This likely enhances solubility in polar aprotic solvents (e.g., DMF or DMSO).

Functional Group Reactivity :

  • The nitrile group (-CN) in the target compound is susceptible to hydrolysis, particularly under acidic conditions, forming carboxylic acids or amides . This contrasts with the amine hydrobromide group in 5-bromo-2-methoxyphenethylamine HBr, which is basic and may participate in salt formation or nucleophilic reactions.
  • The hydrazide group (-CONHNH2) in 5-bromo-2-chlorobenzohydrazide can act as a reducing agent or participate in condensation reactions, a property absent in the cyanide or amine derivatives.

Physicochemical and Stability Comparisons

Property This compound 5-Bromo-2-methoxyphenethylamine HBr 5-Bromo-2-chlorobenzohydrazide
Solubility Moderate in polar organic solvents High in water and polar solvents Low in water; moderate in DMSO
Stability Sensitive to hydrolysis (pH-dependent) Stable in acidic conditions Stable under inert atmospheres
Toxicity Potential HCN release upon hydrolysis Low acute toxicity (amine salt) Moderate (hydrazide-related hazards)
Key Findings:
  • Hydrolysis Sensitivity : The cyanide group in the target compound may release toxic hydrogen cyanide (HCN) under neutral or acidic conditions, as described for cyanide derivatives in . This contrasts with the stable hydrobromide salt in 5-bromo-2-methoxyphenethylamine HBr.
  • Thermal Stability : The methoxymethoxy group could destabilize the compound under prolonged UV exposure, similar to cyanide complexes that degrade in light .

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